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A Technical Guide to Pinaverium Bromide-d4 for Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Pinaverium bromide-d4**, a deuterated analog of the gastrointestinal-selective L-type calcium channel blocker, Pinaverium bromide. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in preclinical studies. It consolidates information on suppliers, key chemical properties, and detailed experimental protocols to facilitate the design and execution of research in this area.

Introduction to Pinaverium Bromide

Pinaverium bromide is a spasmolytic agent that exerts its effects by blocking L-type calcium channels in the smooth muscle cells of the gastrointestinal (GI) tract.[1][2] This targeted action allows it to alleviate symptoms of irritable bowel syndrome (IBS) such as abdominal pain, diarrhea, and intestinal discomfort, with a low incidence of systemic anticholinergic side effects.

[2] Its selectivity for the GI tract is attributed to its pharmacokinetic properties, including low absorption and efficient hepato-biliary excretion, which ensures that the majority of the orally administered dose remains within the gastrointestinal system.[1][2]

The deuterated form, **Pinaverium bromide-d4**, serves as a valuable tool in preclinical research, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium can alter the metabolic rate of the compound, potentially leading to a different pharmacokinetic profile, which can be investigated to better understand the drug's behavior in vivo.



Suppliers of Pinaverium Bromide-d4 for Preclinical Research

A critical first step in preclinical research is sourcing high-quality, research-grade compounds. The following table summarizes known suppliers of **Pinaverium bromide-d4**, intended for research use only. It is imperative to request a certificate of analysis from the supplier to obtain lot-specific data on purity and isotopic enrichment.

Supplier	Product Name	Catalog Number (Example)	Notes
Ace Therapeutics	Pinaverium bromide- d4	IBDI-432828	For research use only.
MedchemExpress	Pinaverium bromide- d4	HY-112343S	For research use only.
Veeprho	Pinaverium-D4 Bromide	-	For use as an internal standard in analytical and pharmacokinetic research.
Santa Cruz Biotechnology	Pinaverium-d4 Bromide	sc-479482	For research use only. Not for diagnostic or therapeutic use.
TargetMol	Pinaverium-d4 Bromide (Mixture of Diastereomers)	T7M3849	-
Pharmaffiliates	Pinaverium-d4 Bromide	PA STI 073750	-
Simson Pharma	Pinaverium-D4 Bromide	P1220001	Available via custom synthesis.
TLC Pharmaceutical Standards	Pinaverium-d4 Bromide (Mixture of Diastereomers)	P-706	-



Physicochemical Properties and Quantitative Data

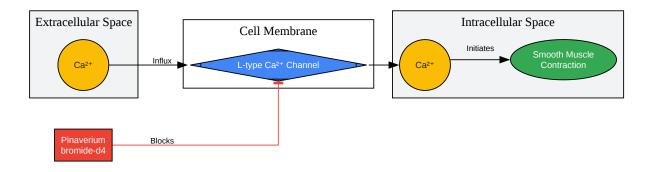
While specific purity and isotopic enrichment data should be obtained from the supplier's Certificate of Analysis for each batch, the following table summarizes key physicochemical properties of **Pinaverium bromide-d4** and reported biological activity data for the non-deuterated form.

Property	Value	Reference
Pinaverium bromide-d4		
Molecular Formula	C26H37D4Br2NO4	[3]
Molecular Weight	595.44 g/mol	[3]
Pinaverium bromide (non-deuterated)		
IC ₅₀ (ACh-induced contraction)	-	
Stress Group (rats)	1.66 x 10 ⁻⁶ mol/L	[4][5]
Control Group (rats)	0.91 x 10 ⁻⁶ mol/L	[4][5]
IC ₅₀ (KCl-induced contraction)		
Stress Group (rats)	8.13 x 10 ⁻⁷ mol/L	[4][5]
Control Group (rats)	3.80 x 10 ⁻⁷ mol/L	[4][5]
IC ₅₀ (CCK-induced contraction)		
Human Colonic Smooth Muscle Cells	0.92 +/- 0.12 nM	[6]
IC ₅₀ (CCh-induced contraction)		
Human Colonic Smooth Muscle Cells	0.73 +/- 0.08 nM	[6]

Signaling Pathway of Pinaverium Bromide



Pinaverium bromide's primary mechanism of action is the blockade of L-type calcium channels in gastrointestinal smooth muscle cells. This inhibition prevents the influx of extracellular calcium, which is a critical step in the initiation and maintenance of muscle contraction. The following diagram illustrates this signaling pathway.



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Caption: Signaling pathway of Pinaverium bromide's action.

Experimental Protocols

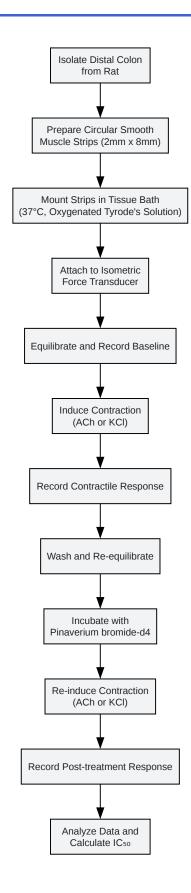
The following sections provide detailed methodologies for key experiments relevant to the preclinical evaluation of **Pinaverium bromide-d4**. These protocols are based on published studies of the non-deuterated compound and can be adapted for the deuterated analog.

Ex Vivo Smooth Muscle Contractility Assay

This protocol details the measurement of isometric contraction of isolated colonic smooth muscle strips, a common method to assess the spasmolytic activity of compounds.

Experimental Workflow:





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Caption: Workflow for the smooth muscle contractility assay.



Detailed Methodology:

- Tissue Preparation:
 - Euthanize male Sprague-Dawley rats via cervical dislocation.
 - Excise the distal colon (approximately 4 cm from the anus).
 - Prepare circular smooth muscle strips (2 mm x 8 mm) by carefully removing the mucosa and serosa.[4]
- Experimental Setup:
 - Mount the muscle strips in individual tissue baths containing Tyrode-Ringer solution (composition in mmol/L: 137 NaCl, 5.4 KCl, 0.5 MgCl₂, 1.8 CaCl₂, 11.9 NaHCO₃, 0.4 NaH₂PO₄, 5 Glucose; pH 7.4).[4]
 - Maintain the bath at 37°C and continuously oxygenate with 95% O₂ and 5% CO₂.[4]
 - Attach one end of the strip to an isometric force transducer to record contractile force.

Procedure:

- Allow the muscle strips to equilibrate for at least 15 minutes.
- Induce muscle contraction by adding either Acetylcholine (ACh, 10⁻⁵ mol/L) or Potassium
 Chloride (KCl, 60 mmol/L) to the bath.[4]
- Record the contractile response until a stable plateau is reached.
- Wash the strips with fresh Tyrode-Ringer solution and allow them to return to baseline.
- Introduce varying concentrations of Pinaverium bromide-d4 (e.g., 10⁻⁷ to 3x10⁻⁵ mol/L)
 into the bath and incubate for at least 15 minutes.[4]
- Re-stimulate the muscle strips with the same concentration of ACh or KCl.
- Record the contractile response in the presence of Pinaverium bromide-d4.



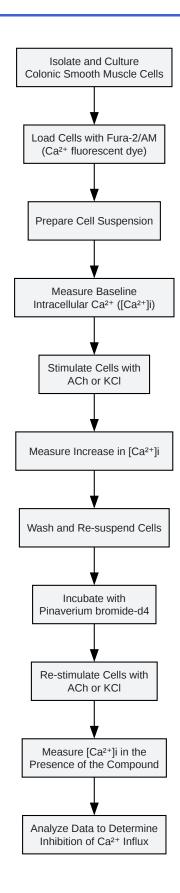
• Compare the mean contractile force before and after the addition of the test compound to determine the inhibitory effect and calculate the IC₅₀ value.[4]

In Vitro Calcium Channel Blocking Assay in Isolated Smooth Muscle Cells

This protocol describes the investigation of Pinaverium bromide's effect on intracellular calcium concentration in isolated colonic smooth muscle cells.

Experimental Workflow:





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Caption: Workflow for the in vitro calcium channel blocking assay.



Detailed Methodology:

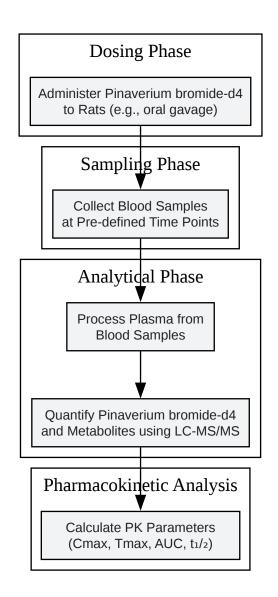
- Cell Preparation:
 - Isolate smooth muscle cells from the circular muscle layer of the human or rat colon.
 - Culture the isolated cells in an appropriate medium.
- Calcium Measurement:
 - Load the cultured smooth muscle cells with the calcium-sensitive fluorescent dye Fura-2/AM.[4]
 - Prepare a cell suspension in a suitable buffer.
 - Use a fluorometer to measure the baseline intracellular calcium concentration ([Ca²⁺]i).
- Procedure:
 - Stimulate the cells with a contractile agent such as Cholecystokinin (CCK-8, 1nM),
 Carbachol (CCh, 1nM), or KCl (20mM).[6]
 - Measure the peak increase in [Ca²⁺]i.
 - Wash the cells and resuspend them in fresh buffer.
 - Incubate the cells with varying concentrations of Pinaverium bromide-d4.
 - Re-stimulate the cells with the same contractile agent.
 - Measure the [Ca²⁺]i in the presence of Pinaverium bromide-d4.
 - Analyze the data to determine the extent of inhibition of calcium influx. A significant inhibition of the increase in [Ca²⁺]i upon stimulation indicates a calcium channel blocking effect.[4]

In Vivo Pharmacokinetic Study in Rats



This protocol provides a general framework for conducting a pharmacokinetic study of **Pinaverium bromide-d4** in rats, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Logical Relationship Diagram:



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Caption: Logical flow of a preclinical pharmacokinetic study.

Detailed Methodology:

Animal Model:



- Use male Sprague-Dawley rats.
- House the animals under standard laboratory conditions with free access to food and water.

Dosing:

 Administer a single dose of **Pinaverium bromide-d4** to the rats. Oral gavage is a common route for preclinical studies of orally administered drugs. The dose will depend on the specific objectives of the study.

Sample Collection:

- Collect blood samples at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
- Process the blood samples to obtain plasma and store them at -80°C until analysis.

• Bioanalysis:

- Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Pinaverium bromide-d4 and its potential metabolites in plasma.
- The use of a deuterated standard (if a non-deuterated analyte is being measured, or a different isotopologue) is crucial for accurate quantification.

Pharmacokinetic Analysis:

- Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
 - Cmax: Maximum plasma concentration.
 - Tmax: Time to reach Cmax.
 - AUC: Area under the plasma concentration-time curve.



- t₁/₂: Elimination half-life.
- Pharmacokinetic software can be used for these calculations.

Conclusion

Pinaverium bromide-d4 is an indispensable tool for the preclinical investigation of Pinaverium bromide. This guide provides a foundational resource for researchers by summarizing available suppliers, key quantitative data, and detailed experimental protocols. The successful execution of preclinical studies relies on the use of well-characterized compounds and robust, reproducible methodologies. Researchers are encouraged to obtain lot-specific data from their chosen supplier and to adapt the provided protocols to their specific experimental needs, ensuring compliance with all relevant animal welfare and laboratory safety guidelines.

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